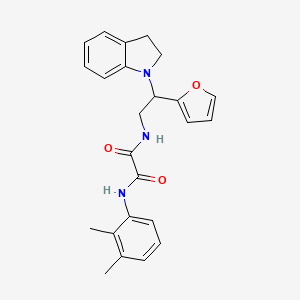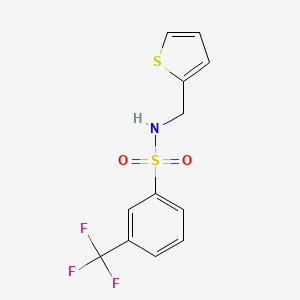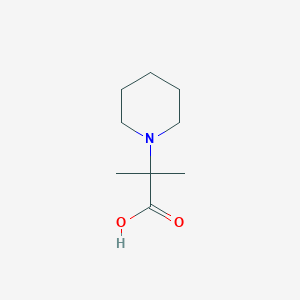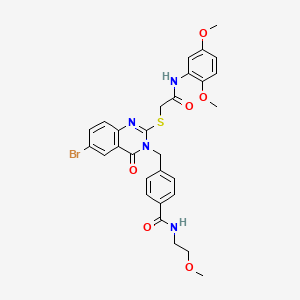
(E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H21ClN4O3 and its molecular weight is 400.86. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study described the synthesis of various 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives showing antimicrobial activity, suggesting the potential of quinazolinone compounds in developing new antimicrobial agents (El-zohry & Abd-Alla, 2007). Similarly, new quinazolines were synthesized and exhibited antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antioxidant and Anticholinesterase Activity
Another study reported on coumarylthiazole derivatives containing aryl urea/thiourea groups, synthesized for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, showcasing their potential in treating diseases like Alzheimer's. These compounds also demonstrated significant antioxidant activity, suggesting their usefulness in combating oxidative stress-related conditions (Kurt et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-chloroaniline with ethyl acetoacetate to form 4-chloro-α-ethylacetoacetanilide, which is then reacted with ethyl chloroformate to form 4-chloro-α-ethylacetoacetanilide ethyl carbamate. This intermediate is then reacted with 3-aminopropyltriethoxysilane to form 3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, which is then reacted with (E)-1-(4-chlorophenyl)ethanone to form the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl acetoacetate", "ethyl chloroformate", "3-aminopropyltriethoxysilane", "(E)-1-(4-chlorophenyl)ethanone" ], "Reaction": [ "4-chloroaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-chloro-α-ethylacetoacetanilide.", "4-chloro-α-ethylacetoacetanilide is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 4-chloro-α-ethylacetoacetanilide ethyl carbamate.", "3-aminopropyltriethoxysilane is then added to the reaction mixture and heated to form 3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Finally, (E)-1-(4-chlorophenyl)ethanone is added to the reaction mixture and heated to form the final product, (E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Numéro CAS |
942001-92-5 |
Nom du produit |
(E)-1-(4-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Formule moléculaire |
C20H21ClN4O3 |
Poids moléculaire |
400.86 |
Nom IUPAC |
1-(4-chlorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H21ClN4O3/c1-2-28-13-5-12-25-18(16-6-3-4-7-17(16)23-20(25)27)24-19(26)22-15-10-8-14(21)9-11-15/h3-4,6-11H,2,5,12-13H2,1H3,(H2,22,24,26) |
Clé InChI |
CYBJZWMRKCXZHT-HKOYGPOVSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804778.png)
![7-[4-(1H-1,2,4-triazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2804779.png)
![2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2804783.png)
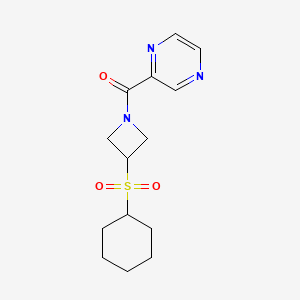
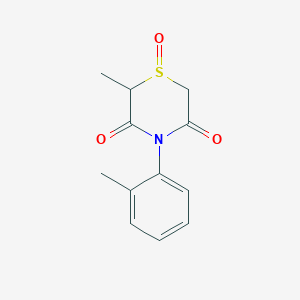
![N-[1-[(4-Cyanophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2804789.png)
![7-(3,4-diethoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2804792.png)
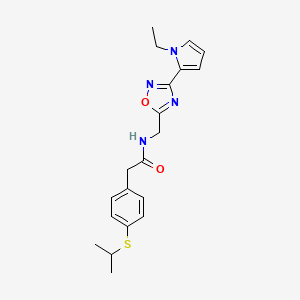
![4-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2804795.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2804796.png)
